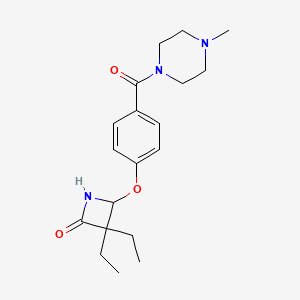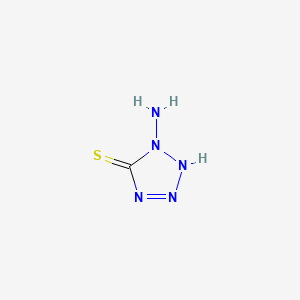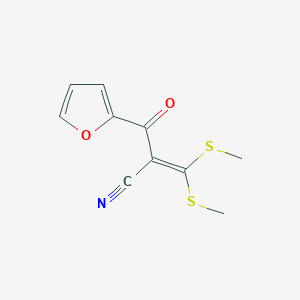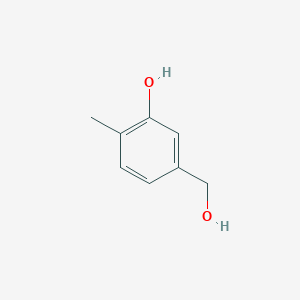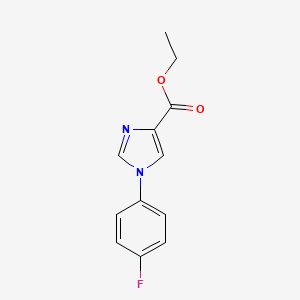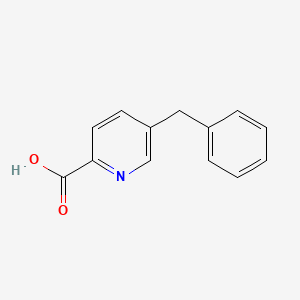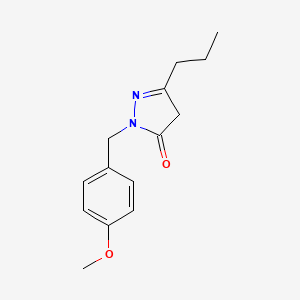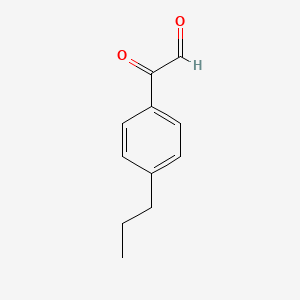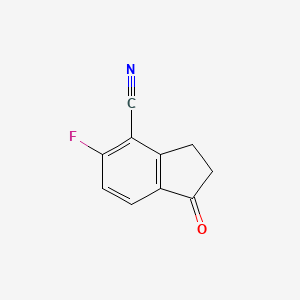![molecular formula C26H34N2O3 B8775369 [4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone CAS No. 372513-99-0](/img/structure/B8775369.png)
[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone is a synthetic organic compound that features a complex structure with multiple functional groups It contains a pyrrolidine ring, a morpholine ring, and two phenyl groups connected through various linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone can be approached through a multi-step synthetic route:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a diketone under reductive amination conditions.
Attachment of the Propoxy Group: The propoxy group can be introduced via an etherification reaction using an appropriate alkyl halide and a phenol derivative.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable carbonyl compound.
Coupling of Phenyl Groups: The phenyl groups can be coupled using a Suzuki or Heck coupling reaction, depending on the available starting materials.
Final Assembly: The final compound can be assembled through a series of condensation and substitution reactions, ensuring the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the morpholine ring or the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl groups may undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: N-oxides of the morpholine and pyrrolidine rings.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with various biological targets.
Medicine
Therapeutics: Due to its complex structure, the compound may be investigated for its potential as a therapeutic agent in treating diseases.
Industry
Material Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of [4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular responses.
相似化合物的比较
Similar Compounds
[4-[4-[3-(Pyrrolidin-1-yl)propoxy]phenyl]phenyl]-morpholin-4-ylmethanone: A similar compound lacking the dimethyl groups on the pyrrolidine ring.
[4-[4-[3-(Morpholin-4-yl)propoxy]phenyl]phenyl]-morpholin-4-ylmethanone: A compound with a morpholine ring instead of the pyrrolidine ring.
Uniqueness
The presence of the dimethyl groups on the pyrrolidine ring and the specific arrangement of functional groups make [4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone unique. These structural features may confer distinct chemical and biological properties, differentiating it from similar compounds.
属性
CAS 编号 |
372513-99-0 |
|---|---|
分子式 |
C26H34N2O3 |
分子量 |
422.6 g/mol |
IUPAC 名称 |
[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C26H34N2O3/c1-20-4-5-21(2)28(20)14-3-17-31-25-12-10-23(11-13-25)22-6-8-24(9-7-22)26(29)27-15-18-30-19-16-27/h6-13,20-21H,3-5,14-19H2,1-2H3/t20-,21-/m1/s1 |
InChI 键 |
CFUHKRLMDNFZED-NHCUHLMSSA-N |
手性 SMILES |
C[C@@H]1CC[C@H](N1CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCOCC4)C |
规范 SMILES |
CC1CCC(N1CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCOCC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


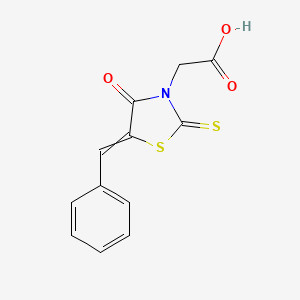
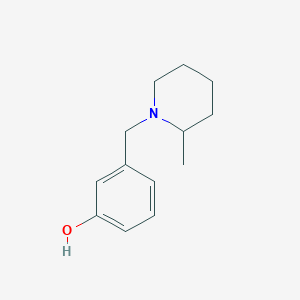
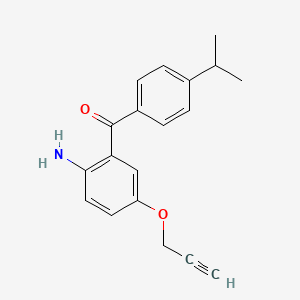
![Thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B8775307.png)
